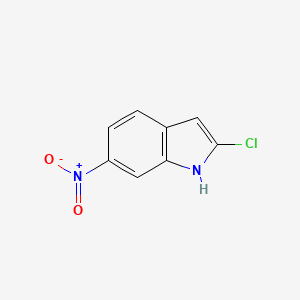

2-Chloro-6-nitro-1H-indole

Description

2-Chloro-6-nitro-1H-indole is a halogenated nitro-indole derivative with the molecular formula C₈H₅ClN₂O₂ (molecular weight: 212.59 g/mol). Structurally, it features a chlorine substituent at position 2 and a nitro group (-NO₂) at position 6 on the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules, and the introduction of electron-withdrawing groups like nitro and chloro can modulate reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C8H5ClN2O2 |

|---|---|

Molecular Weight |

196.59 g/mol |

IUPAC Name |

2-chloro-6-nitro-1H-indole |

InChI |

InChI=1S/C8H5ClN2O2/c9-8-3-5-1-2-6(11(12)13)4-7(5)10-8/h1-4,10H |

InChI Key |

SHSGHHJMFJVMDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-nitro-1H-indole typically involves the nitration of 2-chloroindole. One common method is the reaction of 2-chloroindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-nitro-1H-indole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products Formed

Reduction: 2-Chloro-6-amino-1H-indole.

Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated the potential of 2-chloro-6-nitro-1H-indole derivatives as anticancer agents. A notable study synthesized several indole derivatives and tested their efficacy against various cancer cell lines, including colon, lung, breast, and skin cancers. The results indicated that these derivatives exhibited significant cytotoxic effects, with mechanisms involving the regulation of key oncogenes such as IL-6 and C-Myc, along with alterations in microRNA expression patterns .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Colon | 15 | IL-6 Regulation |

| Compound B | Lung | 20 | C-Myc Inhibition |

| Compound C | Breast | 10 | miRNA Modulation |

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored extensively. A series of related indole compounds were synthesized and evaluated for their antibacterial and antifungal properties. These studies revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The structure-activity relationship (SAR) analyses suggested that the nitro group plays a crucial role in enhancing antimicrobial efficacy .

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound Name | Bacteria/Fungi Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 32 µg/mL |

| Compound E | S. aureus | 16 µg/mL |

| Compound F | Candida albicans | 64 µg/mL |

Neuroprotective Effects

Emerging research indicates that derivatives of this compound may possess neuroprotective properties. In vitro studies have shown that these compounds can mitigate oxidative stress-induced neuronal damage, potentially through the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This suggests a promising avenue for developing therapeutic agents for neurodegenerative diseases.

Case Study: Neuroprotection in Cell Models

A recent study investigated the neuroprotective effects of a specific derivative of this compound on neuronal cell lines subjected to oxidative stress. The compound significantly reduced cell death and increased the expression of protective proteins, indicating its potential as a neuroprotective agent.

Photophysical Properties and Nonlinear Optical Applications

The photophysical characteristics of this compound derivatives have been studied for their nonlinear optical (NLO) properties. Research has shown that these compounds exhibit promising NLO activity, making them suitable candidates for applications in optoelectronics and photonic devices . The ability to manipulate light at the molecular level opens new possibilities in technology and materials science.

Table 3: NLO Properties of Indole Derivatives

| Compound Name | NLO Coefficient (pm/V) | Application Potential |

|---|---|---|

| Compound G | 250 | Optical Switching |

| Compound H | 300 | Laser Technology |

Mechanism of Action

The mechanism of action of 2-Chloro-6-nitro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to its observed biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the chlorine atom can participate in electrophilic substitution reactions .

Comparison with Similar Compounds

5-Nitro-1H-indole

- Molecular Formula : C₈H₆N₂O₂ (162.14 g/mol).

- Substituents : Nitro group at position 5.

- Key Differences : The absence of a chlorine substituent and the shifted nitro group position reduce steric hindrance compared to 2-chloro-6-nitro-1H-indole. This positional shift may alter electronic properties, as nitro groups at position 5 are less likely to participate in intramolecular hydrogen bonding.

6-Chloro-1H-indole

4-Chloro-1-hydroxy-6-nitro-1H-indole

- Molecular Formula : C₈H₅ClN₂O₃ (228.59 g/mol).

- Substituents : Chlorine (position 4), hydroxyl (-OH, position 1), and nitro (position 6).

- Key Differences : The hydroxyl group introduces hydrogen-bonding capability but reduces stability, as evidenced by its discontinued commercial status.

Spectroscopic and Physical Properties

- NMR Shifts: In nitro-substituted indoles (e.g., the compound in ), the C-NO₂ carbon resonates at δ 147.14 ppm in ¹³C-NMR, while amino-substituted analogs () show C-NH₂ at δ 144.88 ppm. These shifts highlight the electron-withdrawing effects of nitro groups, which deshield adjacent carbons. Chlorine substituents typically cause upfield or downfield shifts depending on their position and the ring’s electron density.

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Spectroscopic Data for Select Compounds

| Compound | ¹³C-NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|

| Nitro-substituted indole () | C-NO₂: 147.14 | 253.0979 (C₁₅H₁₃N₂O₂) |

| Amino-substituted indole () | C-NH₂: 144.88 | 223.1225 (C₁₅H₁₅N₂) |

Biological Activity

2-Chloro-6-nitro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic implications of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

This compound features a chlorine atom and a nitro group attached to the indole ring, which is known for its diverse biological activities. The presence of these substituents can significantly influence the compound's pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of indole compounds exhibit notable antimicrobial properties. For instance, compounds with nitrophenyl substituents have shown strong antibacterial activity against various Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) as low as 0.48 µg/mL for certain derivatives, suggesting potent activity against resistant strains .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that compounds related to this compound can inhibit cancer cell proliferation effectively. For example, one derivative exhibited an IC50 value of 0.77 µM against LN-229 glioblastoma cells, indicating high potency . The mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the exact pathways involved.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Nitric Oxide Synthase Inhibition : Compounds derived from indoles have been shown to selectively inhibit neuronal nitric oxide synthase (nNOS), which plays a crucial role in various neurological disorders. The introduction of bulky side chains can enhance selectivity for nNOS over other isoforms .

- Antioxidant Activity : Indoles are known for their antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells.

Study on Antimicrobial Efficacy

In a comparative study, several indole derivatives including this compound were tested against multiple bacterial strains. The results highlighted that the presence of the nitro group significantly enhances antimicrobial efficacy, with some compounds achieving MIC values lower than traditional antibiotics like ciprofloxacin .

Evaluation of Anticancer Activity

A series of indole derivatives were evaluated for their anticancer effects in vitro. Notably, one derivative showed promising results with an IC50 value of 7.81 µM against hepatocellular carcinoma cells (HepG2), demonstrating the potential for further development into therapeutic agents .

Data Summary

| Activity | Compound | IC50/MIC Values | Target/Effect |

|---|---|---|---|

| Antimicrobial | This compound | MIC < 0.98 µg/mL | Gram-positive/negative bacteria |

| Anticancer | Indole derivative | IC50 = 0.77 µM (LN-229) | Glioblastoma cell proliferation |

| Nitric Oxide Synthase | Indole derivatives | IC50 values vary | Selective inhibition of nNOS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.